molecular formula C12H11NO2 B1601104 methyl 3-amino-2-naphthoate CAS No. 21597-54-6

methyl 3-amino-2-naphthoate

Cat. No.: B1601104
CAS No.: 21597-54-6
M. Wt: 201.22 g/mol
InChI Key: WHMQTPBEFHEYJI-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-naphthoate, with the CAS Registry Number 21597-54-6, is a naphthalene derivative where an amino group and a methyl ester are ortho to each other on the naphthalene ring system. This compound has a molecular formula of C12H11NO2 and a molecular weight of 201.22 g/mol . As a building block in organic synthesis, this compound serves a key role in the preparation of more complex molecules. Its structure, featuring both an electron-rich amino group and an electrophilic ester, makes it a versatile intermediate for constructing heterocyclic systems and functionalized polycyclic aromatic compounds. It is notably used in the synthesis of its precursor, 3-amino-2-naphthoic acid, through hydrolysis reactions . Calculated physical properties include a boiling point of 360.1±15.0 °C at 760 mmHg, a flash point of 203.0±17.9 °C, and a density of 1.2±0.1 g/cm³ . The compound should be stored in a dark place under an inert atmosphere at room temperature to ensure stability . Handling precautions should be taken as the compound carries the hazard statement H302 (Harmful if swallowed) . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-aminonaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-12(14)10-6-8-4-2-3-5-9(8)7-11(10)13/h2-7H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMQTPBEFHEYJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70499568
Record name Methyl 3-aminonaphthalene-2-carboxylate
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Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21597-54-6
Record name Methyl 3-amino-2-naphthalenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21597-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-aminonaphthalene-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Reaction Strategies for Methyl 3 Amino 2 Naphthoate and Its Precursors

Conventional Esterification and Amidation Pathways

The construction of the methyl 3-amino-2-naphthoate framework often relies on well-established esterification and amidation reactions. These methods typically involve the modification of a pre-existing naphthalene (B1677914) core bearing either a carboxylic acid or an amino group.

Esterification of 3-Amino-2-Naphthoic Acid

A primary and straightforward route to this compound is the direct esterification of 3-amino-2-naphthoic acid. This reaction is typically achieved by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid, and heating the mixture under reflux. smolecule.com This process converts the carboxylic acid group into a methyl ester while leaving the amino group intact.

The precursor, 3-amino-2-naphthoic acid, can be synthesized from 3-hydroxy-2-naphthoic acid. drugfuture.com This transformation involves heating 3-hydroxy-2-naphthoic acid with ammonia (B1221849) under pressure in the presence of catalysts like zinc chloride. The reaction is typically carried out at elevated temperatures, and the product is purified through recrystallization. chemicalbook.com

Table 1: Synthesis of 3-Amino-2-Naphthoic Acid from 3-Hydroxy-2-Naphthoic Acid

ReactantReagentCatalystTemperaturePressureYield
3-Hydroxy-2-naphthoic acidAmmonia (25-28%)Zinc Chloride195°C1.38-2.75 MPa69.6% (total)
Data sourced from ChemicalBook. chemicalbook.com

Derivatization of Amino and Carboxylate Functionalities

The amino and carboxylate groups of this compound and its precursors offer sites for various derivatization reactions, allowing for the synthesis of a wide range of analogs.

The amino group can act as a nucleophile, enabling reactions with various electrophiles. smolecule.com For instance, the amino group can be acylated to form amides. A notable example is the synthesis of methyl 3-(N-bromoacetylamino)-2-naphthoate, which involves the reaction of this compound with bromoacetyl bromide. researchgate.net This derivatization can be a precursor for further synthetic transformations.

The carboxylate group, or its corresponding acid, can be converted into amides by reacting with an amine. This often requires activation of the carboxylic acid, for example, by converting it to an acid chloride. This approach is used in the synthesis of N-substituted 3-hydroxy-2-naphthamide (B1585262) derivatives, where the hydroxyl group is first protected before the carboxyl group is chlorinated and subsequently reacted with an amine. google.com

Regioselective Functionalization of the Naphthalene Ring System

Introducing substituents at specific positions on the naphthalene ring is crucial for tuning the properties of the final molecule. Regioselective functionalization techniques allow for the precise introduction of halogens and hydroxyl groups, which can then be used as handles for further transformations.

Introduction of Halogenated Moieties

Halogenated derivatives of naphthoic acids are valuable intermediates in organic synthesis. For instance, 3-fluoro-, 3-chloro-, and 3-bromo-2-naphthoic acids can be prepared through the halogenation of precursor molecules. lookchem.com These halogenated naphthoic acids can then be esterified to yield the corresponding methyl esters.

Another strategy involves the direct iodination of naphthalene derivatives. While not specific to the 3-amino-2-naphthoate system, methods for the direct iodination of naphthalene rings using iodine or iodine monochloride exist. smolecule.com Halogen exchange reactions can also be employed to replace one halogen with another, for example, substituting a bromine atom with iodine. smolecule.com Decarboxylative halogenation presents another route, where a carboxylic acid is cleaved and replaced by a halogen, though this can sometimes lead to polyhalogenated products with electron-rich substrates like naphthoic acid. acs.org

Synthesis of Hydroxy-Substituted Naphthoates for Further Transformations

Hydroxy-substituted naphthoates are key precursors for a variety of derivatives, including the target molecule, this compound. The synthesis of these hydroxy derivatives can be achieved through several methods. One common industrial process is the Kolbe-Schmidt reaction, which involves the reaction of a potassium naphtholate with carbon dioxide. google.com This process can yield a mixture of isomers, including 3-hydroxy-2-naphthoic acid. google.com

Once obtained, the hydroxy-substituted naphthoic acid can be esterified to the corresponding methyl ester, such as methyl 3-hydroxy-2-naphthoate. google.com This intermediate can then be converted to this compound through amination, as previously described.

Table 2: Physical Properties of a Key Hydroxy Intermediate

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Methyl 3-hydroxy-2-naphthoate883-99-8HOC10H6CO2CH3202.2173-75205-207
Data sourced from Sigma-Aldrich. sigmaaldrich.com

Catalytic Approaches in this compound Synthesis

Catalysis plays a significant role in improving the efficiency and selectivity of the synthesis of this compound and its precursors. As mentioned earlier, the synthesis of the precursor 3-amino-2-naphthoic acid from 3-hydroxy-2-naphthoic acid utilizes catalysts such as zinc chloride, zinc oxide, or zinc carbonate.

In the context of derivatization, various catalysts are employed. For example, the synthesis of amidoalkyl naphthols, which are structurally related to the target molecule, can be catalyzed by silver-titanium dioxide nanocomposites or magnetite-supported montmorillonite. bohrium.com While not directly applied to this compound in the provided sources, these catalytic systems highlight the potential for developing more efficient and environmentally friendly synthetic routes. The use of organocatalysts, such as p-toluenesulfonic acid, has also been reported in the synthesis of related naphthol derivatives. bohrium.com

Homogeneous Catalysis for Selective Transformations

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, provides a powerful tool for achieving high selectivity in the synthesis of complex molecules derived from naphthoates. savemyexams.com Transition metal complexes, particularly those of palladium and copper, are prominent in this field.

One notable application is the enantioselective oxidative coupling of methyl 3-hydroxy-2-naphthoate . This reaction can be catalyzed by in situ generated copper complexes with chiral ligands like mono-N-alkylated octahydrobinaphthyl-2,2'-diamine (H8-BINAM). The use of a diamine ligand with an N-(3-pentyl) group has been shown to yield high enantioselectivity in the formation of the corresponding binaphthol derivative. researchgate.net The mechanism is believed to involve the complexation of the catalyst with the ester group at the C3 position of the 2-naphthol (B1666908), which is often crucial for the success of the transformation. researchgate.net

Palladium-catalyzed reactions are also pivotal. While direct amination of 3-hydroxy-2-naphthoic acid can be challenging, related transformations highlight the potential of palladium catalysis. For instance, Pd(II)-catalyzed ortho-C-H activation and arylation of phenol (B47542) esters have been established, demonstrating the capability of an acyloxy group to direct palladium insertion into a C-H bond. acs.org This strategy, using a Pd(OAc)₂ catalyst with additives like HOTf, provides a pathway to 2-arylphenol derivatives under mild conditions. acs.org Although not a direct synthesis of this compound, it showcases a selective transformation on a similar substrate.

Furthermore, palladium-peptide complexes have emerged as effective homogeneous catalysts for various transformations, underscoring the potential for bio-inspired catalytic systems. nih.gov The ability of transition element ions to exist in multiple stable oxidation states allows them to effectively catalyze redox reactions by acting as both oxidizing and reducing agents. savemyexams.com

Table 1: Examples of Homogeneous Catalysis in the Transformation of Naphthoate Derivatives

Precursor Catalyst System Reaction Type Product Type Key Findings Reference(s)
Methyl 3-hydroxy-2-naphthoate Cu complex with mono-N-alkylated (H8-BINAM) ligand Enantioselective oxidative coupling Axially chiral binaphthol derivative High enantioselectivity achieved with specific chiral diamine ligands. researchgate.net
Phenol esters (general) Pd(OAc)₂ / HOTf Ortho-C-H activation / Arylation 2-Arylphenol derivatives Acyloxy group acts as a directing group for C-H activation. acs.org
1-Naphthol (B170400) Pd/C with hydrazine (B178648) and TFA Hydrodeoxygenation and Amination Naphthylamine Pd/C can act as a homogeneous catalyst in the presence of specific reagents. acs.orgnih.gov

Heterogeneous Catalysis for Enhanced Efficiency

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of ease of separation, reusability, and improved stability, contributing to more efficient and sustainable chemical processes.

A notable example is the use of a copper(II) complex, [Cu(3-hydroxy-2-naphtoate)₂]·4H₂O , as a reusable heterogeneous catalyst. This complex has demonstrated high catalytic activity in the synthesis of polyhydroquinoline and 2,3-dihydroquinazoline-4(1H)-one derivatives under solvent-free conditions. The catalyst was reported to be reusable for up to three runs with considerable activity. inorgchemres.org

Another approach involves the use of metal-oxide nanocomposites. An Ag-TiO₂ nanocomposite has been employed as an efficient and reusable heterogeneous catalyst for the three-component synthesis of 1-amidoalkyl-2-naphthols from aldehydes, β-naphthol, and amides under solvent-free conditions at 110°C. bohrium.com This demonstrates the potential for creating related amino-functionalized naphthol derivatives using heterogeneous systems.

Furthermore, palladium on carbon (Pd/C) has been utilized as a versatile heterogeneous catalyst for the transformation of naphthols. In the presence of hydrazine and trifluoroacetic acid (TFA), Pd/C can catalyze the hydrodeoxygenation and subsequent amination of 1-naphthol to yield naphthylamine. acs.orgnih.gov This reaction highlights a pathway for introducing an amino group onto the naphthalene ring system using a robust heterogeneous catalyst.

Table 2: Examples of Heterogeneous Catalysis in the Synthesis of Naphthoate Derivatives and Analogs

Catalyst Precursor(s) Reaction Type Product Key Features Reference(s)
[Cu(3-hydroxy-2-naphtoate)₂]·4H₂O Aromatic aldehydes, active methylene (B1212753) compounds, ammonium (B1175870) acetate (B1210297) or 2-aminobenzamide Hantzsch polyhydroquinoline synthesis or quinazolinone synthesis Polyhydroquinolines or 2,3-dihydroquinazoline-4(1H)-ones Reusable, solvent-free conditions, good to high yields. inorgchemres.org
Ag-TiO₂ nanocomposite Aldehydes, β-naphthol, urea/benzamide Three-component synthesis 1-Amidoalkyl-2-naphthols Reusable catalyst, solvent-free conditions. bohrium.com
Pd/C 1-Naphthol, hydrazine, TFA Hydrodeoxygenation / Amination Naphthylamine Commercial catalyst, potential for amination of naphthols. acs.orgnih.gov

Green Chemistry Principles and Sustainable Synthesis of Naphthoate Systems

The principles of green chemistry are increasingly being integrated into the synthesis of this compound and related compounds, aiming to reduce environmental impact through the use of safer solvents, alternative energy sources, and renewable feedstocks.

Solvent-Free and Catalyst-Free Reaction Conditions

Performing reactions under solvent-free conditions minimizes the use of volatile organic compounds, reducing waste and environmental pollution. Several synthetic methods for naphthoate derivatives and related structures have been developed that operate without a solvent.

For instance, the synthesis of various heterocyclic compounds using 3-hydroxy-2-naphthoic acid as a precursor can be achieved with a reusable heterogeneous copper catalyst under solvent-free conditions. inorgchemres.org Additionally, a solvent-free condensation of 3-amino-2-naphthoic acid with formamide (B127407) has been reported to produce an intermediate for further synthesis. nih.gov The Cannizzaro reaction of α-naphthaldehyde, a related naphthalene derivative, has also been successfully conducted under solvent-free conditions by heating with powdered potassium hydroxide (B78521) to yield 1-naphthoic acid and 1-naphthalenemethanol. acs.org

Mechanochemistry, specifically high-speed ball milling, offers another avenue for solvent-free esterification. The esterification of 2-naphthoic acid has been achieved at room temperature by milling with an alcohol in the presence of I₂ and KH₂PO₂ or KI and P(OEt)₃, yielding the corresponding ester in good yields within minutes. nih.gov In some cases, even catalyst-free conditions can be achieved. For example, the synthesis of certain thiocarbamidonaphthols has been reported under solvent-free conditions using natural fruit juices, which act as biodegradable catalysts. orientjchem.org

Microwave and Ultrasound-Assisted Synthesis Protocols

The use of alternative energy sources like microwave irradiation and ultrasound can significantly accelerate reaction rates, improve yields, and lead to cleaner reactions compared to conventional heating methods.

Microwave-assisted synthesis has been effectively applied to the preparation of various naphthoate and naphthamide derivatives. For example, the synthesis of ethyl 4-acetoxy-6,8-dimethoxy-2-naphthoate was achieved by microwave irradiation of the corresponding hydroxy-naphthoate with sodium acetate and acetic anhydride (B1165640) for 10 minutes at 130°C. nih.govacs.org Similarly, the synthesis of new Schiff bases containing a 1,2,4-triazole (B32235) linked to a naphthalene moiety was accomplished in 4-7 minutes with yields of 82-92% under microwave irradiation, a significant improvement over the 20-25 hours required by conventional heating. researchgate.net

Ultrasound-assisted synthesis has also proven to be a valuable green technique. The synthesis of spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives has been achieved through a one-pot, three-component reaction under ultrasonic irradiation in water. researchgate.net This method often leads to higher yields, shorter reaction times, and milder reaction conditions. researchgate.net While direct ultrasound-assisted synthesis of this compound is not widely reported, the successful application of this technique to related naphthoic acid and aminopyrazole precursors suggests its potential applicability. beilstein-journals.orgbeilstein-journals.org A combined microwave/ultrasonic approach has also been explored for the extraction of lignin (B12514952) to synthesize organometallic surfactants, where 1-hydroxy-2-naphthoic acid was formed at high temperatures under these conditions. researchgate.net

Table 3: Green Synthesis Protocols for Naphthoate Derivatives and Analogs

Technique Precursor(s) Reagents/Conditions Product Key Advantages Reference(s)
Solvent-Free 2-Naphthoic acid, Ethanol I₂ / KH₂PO₂, ball milling (20 min) Ethyl 2-naphthoate Room temperature, rapid, no solvent. nih.gov
Solvent-Free 3-Amino-2-naphthoic acid, Formamide Heat Intermediate for quinazolinone synthesis No solvent required. nih.gov
Microwave-Assisted 4-Hydroxy-6,8-dimethoxy-2-naphthoic acid derivative NaOAc, Ac₂O, 130°C, 10 min Ethyl 4-acetoxy-6,8-dimethoxy-2-naphthoate Reduced reaction time, high yield. nih.govacs.org
Microwave-Assisted 4-Amino-5-(naphthalen-1-yl)-4H-1,2,4-triazole-3-thiol, etc. Various aldehydes, 4-7 min Schiff bases Drastically reduced reaction time (hours to minutes), improved yields. researchgate.net
Ultrasound-Assisted Isatins, 4-hydroxycoumarin, 1H-pyrazol-5-amines p-TSA, water, 60°C Spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives Use of water as solvent, high yields, shorter reaction times. researchgate.netbeilstein-journals.org

Utilization of Environmentally Benign Solvents and Renewable Resources

Replacing traditional volatile and toxic organic solvents with greener alternatives is a cornerstone of sustainable chemistry. The synthesis of naphthoate derivatives is increasingly exploring the use of such solvents.

A chemo-enzymatic synthesis of 6-hydroxy-5,7-dimethoxy-2-naphthoic acid has been developed starting from sinapic acid, a renewable resource. This process utilizes a laccase-mediated dimerization and has been optimized in green solvents like Cyrene™. tandfonline.com

The use of renewable biopolymers is another promising strategy. Cellulose, an abundant and biodegradable polymer, has been modified with 1-naphthoic acid through an esterification reaction to create fluorescently labeled cellulose. This reaction is typically carried out in a pyridine (B92270) solvent system, but greener approaches using mechanochemistry are being explored. researchgate.netacs.org

Furthermore, simple and traditional methods for the synthesis of 3-amino-2-naphthoic acid have often utilized aqueous ammonia under pressure, with water being the primary solvent medium, which is an inherently green choice. orgsyn.orgchemicalbook.com The purification often involves crystallization from ethanol, a relatively benign solvent. orgsyn.orgchemicalbook.com

Chemical Reactivity and Mechanistic Investigations of Methyl 3 Amino 2 Naphthoate

Nucleophilic and Electrophilic Reactivity of Amino and Ester Groups

The chemical behavior of methyl 3-amino-2-naphthoate is dominated by the interplay of its amino and ester functionalities. The amino group typically acts as a nucleophile, while the ester group provides a site for nucleophilic acyl substitution.

The primary amino group (-NH₂) is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. It readily participates in reactions with various electrophiles.

Acylation: The amino group can be acylated by reacting with acid chlorides or anhydrides. For instance, acylation with acetyl chloride or acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield the corresponding N-acetyl derivative, methyl 3-acetamido-2-naphthoate. Similar acylations are fundamental steps in the synthesis of more complex molecules. niscpr.res.in One documented example involves the synthesis of methyl 3-(N-bromoacetylamino)-2-naphthoate from this compound as an intermediate. researchgate.net

Alkylation: The amino group can also undergo alkylation with alkyl halides, such as methyl iodide, although over-alkylation can be a competing side reaction. pearson.com

The methyl ester group (-COOCH₃) is an electrophilic center susceptible to attack by nucleophiles.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-amino-2-naphthoic acid, under either acidic or basic conditions. Basic hydrolysis, using a reagent like sodium hydroxide (B78521), proceeds via a saponification mechanism. nih.gov

Transesterification: The methyl ester can be converted to other esters through transesterification. masterorganicchemistry.com This reaction is typically catalyzed by acids or bases and involves reacting the ester with an excess of another alcohol (e.g., ethanol) to exchange the alkoxy group. rsc.orgresearchgate.netrsc.org For example, platinum dioxide has been shown to be an effective catalyst for the transesterification of various methyl esters. rsc.orgrsc.org

Table 1: Reactivity of Functional Groups in this compound

Functional Group Reactivity Type Reaction Example Reagents Product Type
Amino (-NH₂) Nucleophilic Acylation Acetic Anhydride, Pyridine N-acylated naphthoate
Amino (-NH₂) Nucleophilic Alkylation Methyl Iodide N-alkylated naphthoate
Ester (-COOCH₃) Electrophilic Hydrolysis NaOH, H₂O Naphthoic acid
Ester (-COOCH₃) Electrophilic Transesterification Ethanol, Acid/Base catalyst Ethyl naphthoate

Cyclization Reactions and Heterocycle Formation

The juxtaposition of the amino and ester groups on the naphthalene (B1677914) scaffold makes this compound an excellent substrate for synthesizing fused heterocyclic systems.

Friedländer-Type Hetero-annulation Reactions for Fused Systems

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, typically catalyzed by acid or base, to produce a quinoline (B57606). wikipedia.orgjk-sci.comorganic-chemistry.org While this compound itself is not a ketone, its precursor, 3-amino-2-naphthoic acid, can be used in modified Friedländer reactions. For example, a one-pot, solvent-free reaction between 2,3,4,9-tetrahydrocarbazol-1-one and 3-amino-2-naphthoic acid in the presence of phosphorus oxychloride (POCl₃) yields chloro-substituted benzoquinoline-carbazole derivatives. core.ac.uk This demonstrates the utility of the 3-amino-naphthoic acid framework in constructing complex fused systems analogous to a Friedländer annulation. ijcce.ac.ir

Pericyclic Reactions, including [4+2] Cycloadditions

Pericyclic reactions, which proceed via a concerted cyclic transition state, are powerful tools in organic synthesis. acs.org The derivative of this compound, 3-amino-2-naphthoic acid, can serve as a precursor to the highly reactive intermediate 2,3-dehydronaphthalene (naphthalyne). This is achieved through diazotization of the amino group with a reagent like isoamyl nitrite, followed by in-situ decomposition. cdnsciencepub.com The generated naphthalyne can then act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions). For instance, it has been trapped with dienes like tetraphenylcyclopentadienone (B147504) to form complex polycyclic aromatic compounds. cdnsciencepub.com A facile one-step approach to 3-cyano-2-azaanthracenes has also been reported via the [4+2] cycloaddition of in-situ generated 2,3-dehydronaphthalene with 5-cyano-1,2,4-triazines. researchgate.net

Synthesis of Benzoquinazolines and Related Polycyclic Compounds

This compound and its parent acid are key starting materials for the synthesis of benzo[g]quinazolines, a class of compounds with significant biological activity. A common and effective method involves the condensation of 3-amino-2-naphthoic acid with various isothiocyanates. semanticscholar.orgresearchgate.netnih.gov

The reaction typically proceeds by heating a mixture of 3-amino-2-naphthoic acid and an alkyl or aryl isothiocyanate in a solvent like dimethylformamide (DMF), often with a base such as triethylamine. semanticscholar.orgresearchgate.net This initially forms a thiourea (B124793) derivative, which then undergoes intramolecular cyclization and dehydration to yield the 2-thioxo-benzo[g]quinazolin-4(3H)-one core structure. zenodo.org These thioxo-derivatives can be further functionalized, for example, through S-alkylation or hydrazinolysis to introduce additional diversity. semanticscholar.org

Table 2: Synthesis of Benzo[g]quinazolines from 3-Amino-2-Naphthoic Acid

Isothiocyanate Reactant Base/Solvent Reaction Conditions Product
Ethyl isothiocyanate Triethylamine/DMF Reflux, 3-5 h 3-Ethyl-2-thioxobenzo[g]quinazolin-4(3H)-one
Benzyl isothiocyanate Triethylamine/DMF Reflux, 3-5 h 3-Benzyl-2-thioxobenzo[g]quinazolin-4(3H)-one
4-Isothiocyanatobenzenesulfonamide Triethylamine/Ethanol Reflux, 2 h 4-(2-Mercapto-4-oxobenzo[g]quinazolin-3(4H)-yl)benzenesulfonamide

General Heterocyclic Synthesis Pathways

The reactivity of this compound extends to the synthesis of various other heterocyclic structures. The amino group can be transformed into other functionalities that then participate in cyclization reactions. For example, reduction of a nitro group in ethyl 6,7-dichloro-3-nitro-2-naphthoate with tin(II) chloride yields the corresponding 3-amino derivative, ethyl 3-amino-6,7-dichloro-2-naphthoate. acs.org This intermediate can then be used to construct fused imidazole (B134444) rings, leading to naphtho[2,3-d]imidazoles. acs.org The synthesis of these complex heterocyclic systems often involves sequential reactions, such as hydrolysis of the ester to the carboxylic acid, followed by ring closure with appropriate reagents. acs.org

Coupling and Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon and carbon-heteroatom bonds. While this compound itself is not typically a direct substrate for these reactions, its halogenated derivatives are highly valuable. To participate in reactions like Suzuki, Heck, or Sonogashira couplings, a halogen (e.g., Br, I) or a triflate group must be introduced onto the naphthalene ring. mdpi.comgoogle.comorganic-chemistry.orgorganic-chemistry.org

The presence of the amino group can influence the course of these reactions. In some cases, the amino group may require protection (e.g., as an acetyl or Boc group) to prevent side reactions or catalyst deactivation. However, in other protocols, the free amino group is tolerated. researchgate.net

Suzuki-Miyaura Coupling: A halogenated this compound could be coupled with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to form biaryl or vinyl-substituted naphthalenes. organic-chemistry.orgresearchgate.net The reactivity of halogenated pyrido[2,3-d]pyrimidines in Suzuki couplings has been extensively studied, providing a model for the potential reactivity of similar naphthoate systems. academie-sciences.fr

Heck Coupling: The reaction of a halogenated this compound with an alkene, catalyzed by palladium, would lead to the formation of a new carbon-carbon bond at the vinylic position. mdpi.comorganic-chemistry.org

Sonogashira Coupling: This reaction would involve the coupling of a halogenated this compound with a terminal alkyne, using a copper/palladium co-catalyst system, to synthesize alkynyl-substituted naphthalenes. The Sonogashira coupling is a well-established method for creating sp-sp² carbon-carbon bonds. smolecule.com

The specific position of halogenation on the naphthalene ring would be crucial for directing these coupling reactions to desired locations on the molecule.

Oxidative Biaryl Coupling Reactions of Naphthoate Derivatives

While direct oxidative coupling of this compound is not extensively documented, the reactivity of its close analogue, methyl 3-hydroxy-2-naphthoate, provides significant insight into the potential of this reaction class. The oxidative dimerization of 2-naphthol (B1666908) derivatives is a powerful strategy for the synthesis of axially chiral 1,1'-bi-2-naphthols (BINOLs), which are privileged ligands and auxiliaries in asymmetric synthesis. researchgate.net The ester group at the C3 position often acts as a crucial directing group, complexing with the metal catalyst to facilitate the reaction. encyclopedia.pub

The mechanism for these couplings can involve radical-radical coupling, heterolytic coupling, or a radical-anion pathway, with the latter being widely accepted. encyclopedia.pub Various transition metal complexes are employed to catalyze these transformations, with copper, iron, and vanadium being the most common. researchgate.netmdpi.com For instance, vanadium complexes with Schiff base ligands have been shown to be highly active catalysts for the enantioselective oxidative coupling of 2-naphthols, using oxygen as a green oxidant to produce chiral biaryls in high yields and stereoselectivity. researchgate.net Similarly, iron-catalyzed asymmetric oxidative homo-coupling of 2-naphthols has been achieved using an in-situ generated complex from Fe(ClO4)2 and a chiral bisquinolyldiamine ligand, yielding enantioenriched BINOLs. mdpi.com

Copper-catalyzed systems, often in conjunction with chiral diamine or prolinamine ligands, are also prevalent. rsc.orgresearchgate.net These reactions demonstrate that the naphthoate framework is highly amenable to oxidative C-C bond formation, suggesting that this compound could similarly undergo such couplings, likely with modified reactivity due to the electronic differences between the amino and hydroxyl groups.

Table 1: Catalytic Systems for Oxidative Coupling of 2-Naphthol Derivatives

Metal Catalyst Chiral Ligand/Auxiliary Substrate Example Yield (%) Enantiomeric Excess (ee) / Enantiomeric Ratio (er) Reference
Vanadium Complex Schiff base from (S)-tert-leucine 2-Naphthols Up to 100% Up to 97% ee researchgate.net
Fe(ClO4)2 Bisquinolyldiamine 3-Substituted 2-Naphthols 51-88% Up to 81:19 er mdpi.com
CuCl 5-cis-substituted prolinamine Methyl 3-hydroxy-2-naphthoate 91% 61% ee (up to 87% with tert-butyl ester) rsc.org
Cu(I) Complex Mono-N-alkylated H8-BINAM Methyl 3-hydroxy-2-naphthoate High High researchgate.net
Cu(OH)Cl·TMEDA Proline-derived diamines 2-Naphthol derivatives Good Up to 78% ee researchgate.net

Amide Bond Formation and Peptide Conjugation Methodologies

The primary amine functionality of this compound makes it an ideal substrate for amide bond formation, a cornerstone reaction in organic and medicinal chemistry. This transformation allows for the conjugation of the naphthoate moiety to carboxylic acids, including amino acids and peptides. The fundamental principle involves the activation of a carboxylic acid, which then reacts with the nucleophilic amine of the naphthoate ester. researchgate.net

A vast array of coupling reagents has been developed to facilitate this process, minimizing side reactions like racemization and ensuring high yields. bachem.com These reagents typically fall into categories such as carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., PyBOP), and uronium salts (e.g., HBTU). bachem.comuantwerpen.be The process involves the in-situ formation of a highly reactive intermediate, such as an O-acylisourea or an activated ester, which is readily attacked by the amine. researchgate.netbachem.com In the context of peptide synthesis, the amino group of this compound would react with the activated C-terminus of a protected amino acid or peptide fragment. The presence of the naphthyl group can introduce valuable photophysical properties or steric constraints into the resulting peptide conjugate.

Table 2: Common Reagents for Amide Bond Formation

Reagent Class Example Reagent Abbreviation Key Feature
Carbodiimides N,N'-Dicyclohexylcarbodiimide DCC Forms insoluble dicyclohexylurea (DCU) byproduct.
Phosphonium Salts (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate PyBOP Non-toxic alternative to the carcinogenic BOP reagent. bachem.com
Uronium Salts 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate HBTU Widely used in solid-phase peptide synthesis (SPPS). researchgate.net
Triazine Derivatives 2-Chloro-4,6-dimethoxy-1,3,5-triazine CDMT Activates carboxylic acid via a reactive triazine ester. researchgate.net

Metal-Mediated Transformations and Organometallic Chemistry

The aromatic core and heteroatom substituents of this compound make it a versatile participant in organometallic chemistry, both as a substrate for catalytic functionalization and as a ligand for metal ions.

Palladation and Related C-X Activation Processes

Palladium-catalyzed reactions are powerful tools for the functionalization of aromatic C-H bonds. rsc.org The naphthalene core of this compound is susceptible to such transformations, where the amino and/or ester groups can act as directing groups, guiding the palladium catalyst to a specific C-H bond for activation. This process, often proceeding through a concerted metalation-deprotonation (CMD) mechanism, forms a palladacycle intermediate that can subsequently react with a coupling partner. acs.org

While specific palladation of this compound is not detailed in the provided sources, related transformations on naphthoic acid derivatives highlight the potential. For example, a challenging intramolecular Mizoroki-Heck reaction of naphthoic acid derivatives has been achieved, leading to dearomatization and the formation of complex spirooxindoles. snnu.edu.cn Such palladium-catalyzed processes, which can involve migratory insertion of alkenes, alkynes, or carbenes into a Pd-C bond, enable the functionalization of otherwise inert C-H bonds. researchgate.net Given the presence of directing groups and multiple C-H bonds on its naphthalene ring, this compound is a promising candidate for developing novel C-H activation and functionalization methodologies.

Complexation with Transition Metal Ions

The amino and ester moieties of this compound provide two potential coordination sites (the nitrogen of the amine and the carbonyl oxygen of the ester), allowing it to act as a bidentate ligand for transition metal ions. The broader class of naphthoic acid derivatives is well-known for forming stable complexes with a variety of metals. researchgate.netnih.gov

For example, 3-amino-2-naphthoic acid, a closely related compound, can be condensed with aldehydes to form Schiff base ligands that readily coordinate with metals like Cu(II) to form one-dimensional coordination polymers. clarku.edu In such a complex, the copper ions are coordinated in a tridentate fashion by the deprotonated carboxylate oxygen, the imine nitrogen, and a hydroxyl oxygen. clarku.edu Other studies have reported the synthesis and characterization of complexes of Co(II), Ni(II), and Cu(II) with ligands derived from 1-hydroxy-2-naphthoic acid. asianpubs.org These studies show that nickel and cobalt complexes often adopt an octahedral geometry, while copper(II) complexes tend to be square-planar. asianpubs.org The resulting metal complexes often exhibit interesting magnetic, electronic, or catalytic properties. researchgate.netclarku.edu

Table 3: Transition Metal Complexation with Naphthoate-Type Ligands

Ligand Source Metal Ion(s) Observed Geometry Reference
Schiff base of 3-amino-2-naphthoic acid Cu(II) Distorted Square Planar clarku.edu
3-Hydroxy-2-naphthoic acid Mn(II), Fe(II), Co(II), Ni(II) Isostructural (likely octahedral) researchgate.net
1-Hydroxy-2-naphthoic acid derivative Co(II), Ni(II) Octahedral asianpubs.org
1-Hydroxy-2-naphthoic acid derivative Cu(II) Square-Planar asianpubs.org
Azo dye of 2-hydroxy-3-naphthoic acid Fe(III), Co(III), Ni(II), Cu(II), Zn(II) Varies tandfonline.com

Design, Synthesis, and Exploration of Advanced Methyl 3 Amino 2 Naphthoate Derivatives

Naphthalene-Based Amino Acid and Peptide Conjugates

The conjugation of methyl 3-amino-2-naphthoate and its parent acid, 3-amino-2-naphthoic acid, with amino acids and peptides has yielded a variety of functional molecules with potential applications in medicinal chemistry and materials science. The inherent biocompatibility of amino acids makes them ideal partners for creating novel structures with tailored properties.

Researchers have successfully synthesized naphthoquinone amino acid derivatives to act as proteasome inhibitors. nih.gov In these syntheses, Fmoc-protected amino acids are condensed with mono-protected diaminic spacers using activating agents like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimmide (WSC) and N-hydroxybenzotriazole (HOBt). nih.gov Following Fmoc deprotection, the resulting amine is acylated with moieties such as α-naphthoic acid. nih.gov This modular approach allows for the creation of a library of compounds with varying amino acid side chains and linker lengths.

Another area of interest is the development of peptide-based hydrogelators. While not directly using this compound, the principles of using aromatic moieties like naphthalene (B1677914) to induce self-assembly are relevant. For instance, capping dipeptides with groups like 9-anthracenemethoxycarbonyl (Amoc) has been shown to create thixotropic hydrogels. nih.gov The aromatic groups facilitate π-π stacking interactions, which are crucial for the formation of the gel network. nih.gov

The synthesis of these conjugates often involves standard peptide coupling techniques. For example, the carboxylic acid of the naphthoic acid derivative can be activated and then reacted with the amino group of an amino acid or peptide. Conversely, the amino group on the naphthalene ring can be acylated by an amino acid's activated carboxyl group.

Table 1: Examples of Naphthalene-Amino Acid/Peptide Conjugation Strategies

Naphthalene DerivativeAmino Acid/PeptideCoupling StrategyResulting ConjugatePotential Application
3-Amino-2-naphthoic acidVarious L-amino acidsAmide bond formation via WSC/HOBtNaphthoquinone amino acid derivativesProteasome inhibitors nih.gov
α-Naphthoic acidFmoc-protected amino acids with diamine spacersAcylation after Fmoc deprotectionN-acylated amino acid derivativesBioactive molecules nih.gov
9-Anthracenemethoxycarbonyl (Amoc)Dipeptides (e.g., Phe, Tyr, Ile)N-terminal cappingAmoc-dipeptidesThixotropic hydrogels nih.gov

Fluorescent Probes and Imaging Agents

The inherent fluorescence of the naphthalene ring system makes this compound and its derivatives excellent candidates for the development of fluorescent probes and imaging agents. These molecules can be designed to exhibit changes in their fluorescence properties upon interaction with specific analytes or changes in their environment.

A "turn-on" fluorescent probe based on 3-amino-2-naphthoic acid has been developed for the selective and sensitive detection of the cyanate (B1221674) anion (CNO⁻), a biomarker for diseases like chronic kidney disease. nih.gov This probe exhibits weak fluorescence on its own but shows a significant, up to 9-fold, enhancement of green fluorescence upon reaction with CNO⁻. nih.gov The probe has demonstrated high selectivity and a low detection limit of 260 nM, and has been successfully used to measure cyanate levels in real samples, including tap water, human urine, and serum. nih.gov

Derivatives of 2-naphthoic acid have also been explored for creating fluorescent molecular probes for the P2Y₁₄ receptor, a target for various diseases. acs.org By functionalizing the naphthoic acid scaffold with an amino group, researchers were able to attach a fluorophore. acs.org These fluorescent conjugates have shown high affinity and selectivity for the receptor, making them valuable tools for studying its pharmacology. acs.org

Table 2: Characteristics of Naphthoate-Based Fluorescent Probes

Probe BaseTarget AnalyteSensing MechanismFluorescence ChangeDetection LimitReference
3-Amino-2-naphthoic acidCyanate (CNO⁻)Reaction with CNO⁻"Turn-on" green fluorescence260 nM nih.gov
2-Naphthoic acid derivativeP2Y₁₄ ReceptorBinding to receptorNot specifiedNot specified acs.org

Supramolecular Host Systems Incorporating Naphthoate Moieties

The planar and aromatic nature of the naphthalene ring makes it an attractive component for the construction of supramolecular host systems. These hosts can encapsulate guest molecules through non-covalent interactions, such as π-π stacking, hydrogen bonding, and van der Waals forces.

While direct use of this compound in complex host systems is not extensively documented, the principles of using naphthoate moieties are well-established. For example, molecular "tweezers" and "clips" have been designed to bind small aromatic molecules. pageplace.de These hosts often feature two aromatic arms connected by a spacer, creating a cavity that can accommodate a guest. The inclusion of functional groups, such as carboxylates, can enhance binding through hydrogen bonding or electrostatic interactions. pageplace.denih.gov

The study of host-guest inclusion complexes is a fundamental aspect of supramolecular chemistry. researchgate.net The formation of these complexes is a dynamic process, and the strength of the binding is influenced by the solvent and the complementary nature of the host and guest. researchgate.net Naphthalene itself is a classic guest molecule for hosts like cyclodextrins. researchgate.net

In the context of chemomechanical polymers, naphthoic acid has been used as a component that can interact with effector molecules like amino acids, leading to changes in the polymer's volume. nih.gov These interactions can involve cation-π interactions and the formation of salt bridges between the carboxylate of the naphthoate and amino groups of the effector. nih.gov

Ionic Liquids Derived from Naphthoic Acid Anions

Ionic liquids (ILs) are salts with melting points below 100°C, and they have gained attention as "green" solvents and functional materials. frontiersin.orgconicet.gov.ar The properties of an ionic liquid can be tuned by changing the cation and anion. Naphthoic acid and its derivatives can be used to create novel anions for task-specific ionic liquids.

Researchers have synthesized ionic liquids based on the 3-hydroxy-2-naphthoate anion. frontiersin.orgacs.org For example, trihexyltetradecylphosphonium (B14245789) 3-hydroxy-2-naphthoate ([P₆₆₆₁₄][HNA]) has been synthesized through a deprotonation-metathesis reaction. frontiersin.org This involves deprotonating 3-hydroxy-2-naphthoic acid with a base like potassium hydroxide (B78521), followed by a metathesis reaction with a cation precursor such as trihexyltetradecylphosphonium chloride. frontiersin.org

These naphthoate-based ionic liquids have shown promise in the extraction of heavy metals and rare earth elements from aqueous solutions. frontiersin.orgmdpi.com The [P₆₆₆₁₄][HNA] ionic liquid has been used for the extraction of Ag(I) and Cu(II) from saline waters. conicet.gov.ar The choice of the cation and the functional groups on the naphthoate anion can significantly influence the extraction efficiency and selectivity of the ionic liquid.

The aggregation behavior of surface-active ionic liquids with naphthoate counterions has also been investigated. For instance, n-dodecyl-n-methylmorpholinium 3-hydroxy-2-naphthoate ([C₁₂mmor][3-h-2-n]) was synthesized and its micellar properties were studied. acs.org It was found that the incorporation of aromatic counterions like 3-hydroxy-2-naphthoate leads to excellent micellization properties. acs.org

Table 3: Examples of Ionic Liquids with Naphthoate Anions

AnionCationSynthesis RouteApplicationReference
3-Hydroxy-2-naphthoateTrihexyltetradecylphosphonium ([P₆₆₆₁₄]⁺)Deprotonation-metathesisExtraction of heavy metals frontiersin.orgconicet.gov.ar frontiersin.orgconicet.gov.ar
3-Hydroxy-2-naphthoateMethyltrioctylphosphonium ([P₁₈₈₈]⁺)Deprotonation-metathesisExtraction of heavy metals frontiersin.org frontiersin.org
3-Hydroxy-2-naphthoateMethyltrioctylammonium ([N₁₈₈₈]⁺)Deprotonation-metathesisExtraction of heavy metals frontiersin.org frontiersin.org
3-Hydroxy-2-naphthoaten-Dodecyl-n-methylmorpholinium ([C₁₂mmor]⁺)Not specifiedSurface-active ionic liquid acs.org acs.org

Structurally Modified Naphthoate Analogs for Specific Applications

The core structure of this compound can be extensively modified to create analogs with specific functionalities for targeted applications. These modifications can involve the introduction of various substituents onto the naphthalene ring or alterations to the amino and ester groups.

For instance, structure-based drug design has been used to develop 1-hydroxy-2-naphthoate-based inhibitors of the Mcl-1 oncoprotein, a target in cancer therapy. nih.gov By designing molecules that can form a salt bridge with a specific arginine residue and interact with hydrophobic pockets in the protein, potent and selective inhibitors have been created. nih.gov This work highlights how the naphthoate scaffold can be used as a platform for developing new therapeutic agents.

In the field of neuroscience, derivatives of 2-naphthoic acid have been investigated as allosteric modulators of NMDA receptors. nih.gov The addition of amino and hydroxyl groups to the 2-naphthoic acid nucleus was found to increase inhibitory activity. nih.gov Further modifications with halogens and phenyl groups led to the identification of potent inhibitors, demonstrating how systematic structural changes can be used to tune the pharmacological profile of these compounds. nih.gov

The synthesis of these analogs often starts from a simple naphthoic acid derivative. For example, methyl 3-(N-bromoacetylamino)-2-naphthoate can be synthesized from 3-amino-2-naphthoic acid by first esterifying the carboxylic acid to form this compound, followed by acylation of the amino group with bromoacetyl bromide. researchgate.net This intermediate can then be used to build more complex molecules.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy of methyl 3-amino-2-naphthoate reveals the disposition of all hydrogen atoms within the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) core, the protons of the ester's methyl group, and the protons of the amine group.

The aromatic region typically displays a complex series of multiplets between 7.0 and 8.0 ppm, arising from the six protons on the naphthalene ring system. The specific chemical shifts and coupling patterns are dictated by the electronic effects of the amino (-NH₂) and methyl ester (-COOCH₃) substituents. The proton at the C1 position is expected to appear as a singlet, being isolated from other protons, while the remaining aromatic protons will exhibit coupling. The three protons of the methyl ester group are expected to appear as a sharp singlet, typically shifted downfield to approximately 3.9 ppm due to the deshielding effect of the adjacent oxygen atom. The two amine protons generally produce a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

Expected ¹H NMR Spectral Data for this compound

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity
Aromatic H (Naphthalene Ring) 7.0 - 8.0 Multiplet (m)
Amine (-NH₂) Variable (e.g., 4.0 - 5.0) Broad Singlet (br s)

Note: The data presented in this table is predictive, based on established chemical shift principles and analysis of structurally analogous compounds.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the molecule's carbon skeleton. For this compound, which possesses 12 carbon atoms, a spectrum showing 12 distinct signals is expected, assuming a solvent like CDCl₃ or DMSO-d₆ is used.

The spectrum is distinguished by a signal for the ester carbonyl carbon, which is significantly deshielded and appears in the 167-170 ppm region. The ten carbons of the naphthalene ring system resonate in the aromatic region, from approximately 108 to 150 ppm. The carbons directly bonded to the amino group (C3) and the ester group (C2) have characteristic shifts influenced by these substituents. The C3 carbon, attached to the nitrogen, is expected around 145-148 ppm, while the C2 carbon is found further upfield. The methyl carbon of the ester group is highly shielded and appears around 52 ppm.

Expected ¹³C NMR Spectral Data for this compound

Carbon Assignment Expected Chemical Shift (δ, ppm)
Ester Carbonyl (C=O) 167 - 170
Aromatic C (Naphthalene Ring) 108 - 150

Note: The data presented in this table is predictive, based on established chemical shift principles and analysis of structurally analogous compounds such as 3-amino-2-naphthoic acid and methyl 3-hydroxy-2-naphthoate. rsc.orgnih.govrsc.org

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. mnstate.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. emerypharma.com For this compound, a COSY spectrum would reveal correlations between the coupled protons within the naphthalene ring system, helping to trace the connectivity of the aromatic framework. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link each aromatic proton signal to its corresponding aromatic carbon signal and the methyl proton singlet to the methyl carbon signal.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a characteristic fingerprint based on its functional groups.

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is defined by the vibrational modes of its amine, ester, and aromatic components.

Key absorption bands include the symmetric and asymmetric N-H stretching vibrations of the primary amine group, which appear as two distinct peaks in the 3300-3500 cm⁻¹ region. The C=O stretching vibration of the ester functional group gives rise to a strong, sharp absorption band around 1700-1720 cm⁻¹. Aromatic C-H stretching is observed as a series of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) contains numerous bands corresponding to aromatic C=C stretching, N-H bending, and C-O and C-N stretching vibrations.

Expected FT-IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch Primary Amine 3300 - 3500 (two bands)
Aromatic C-H Stretch Naphthalene Ring 3000 - 3100
Aliphatic C-H Stretch Methyl Group 2850 - 2960
C=O Stretch Ester 1700 - 1720
C=C Stretch Aromatic Ring 1500 - 1620
C-O Stretch Ester 1100 - 1300

Note: The data presented in this table is predictive, based on established group frequencies and analysis of structurally analogous compounds such as 3-amino-2-naphthoic acid. nih.govchemicalbook.comfrontiersin.org

Raman spectroscopy provides information that is complementary to FT-IR. While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. Vibrations that are symmetric and involve a change in the polarizability of the molecule tend to produce strong Raman signals.

For this compound, the symmetric stretching and "breathing" modes of the naphthalene ring system are expected to be prominent in the Raman spectrum. The C=O stretch of the ester is also observable, though it is typically less intense than in the corresponding FT-IR spectrum. In contrast, the polar N-H bonds of the amine group, which give strong signals in FT-IR, are expected to produce weak signals in the Raman spectrum.

Electronic Absorption and Emission Spectroscopy

The electronic behavior of this compound is elucidated through UV-Vis and fluorescence spectroscopy, which probe its electronic transitions and luminescent capabilities.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The absorption of ultraviolet and visible light by this compound results in the promotion of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of a molecule provides a graphical representation of this light absorption, with the x-axis showing the wavelength and the y-axis representing absorbance. azooptics.com Key electronic transitions observed in organic molecules include σ → σ, n → σ, π → π, and n → π. matanginicollege.ac.inupi.edu For organic compounds, the most informative region of the UV spectrum is typically between 200 and 400 nm. libretexts.org

In molecules with conjugated systems, such as the naphthalene core of this compound, the π → π* transitions are of particular interest. matanginicollege.ac.in The presence of both an amino group (an auxochrome) and a methyl ester group on the naphthalene ring influences the energy of these transitions. upi.edu The amino group, with its lone pair of electrons, can participate in n → π* transitions. matanginicollege.ac.in The specific wavelengths of maximum absorbance (λmax) are characteristic of the molecule's electronic structure. For instance, aromatic systems often exhibit two bands of moderate intensity (ε = 1,000 to 10,000) with λmax values above 200 nm. upi.edu The conjugation of the naphthalene ring system generally leads to absorption at longer wavelengths. matanginicollege.ac.in

Table 1: General UV-Vis Absorption Characteristics of Related Chromophores

Chromophore TypeTypical λmax Range (nm)Electronic Transition
Aromatic Systems250 - 280π → π
Carbonyl Compounds270 - 300n → π
Conjugated Dienes220 - 250π → π*

This table provides a generalized overview based on common organic chromophores and is for illustrative purposes.

Fluorescence Spectroscopy for Luminescent Properties

Fluorescence spectroscopy reveals the luminescent properties of this compound. The related compound, 3-amino-2-naphthoic acid, has been utilized as a "turn-on" fluorescence probe. nih.gov Upon reaction, it exhibits a significant enhancement in fluorescence emission. nih.gov While weakly fluorescent on its own, its derivatives can display intense green fluorescence. nih.gov

The fluorescence properties of naphthalimide derivatives, which share the naphthalene core, are highly dependent on the substitution pattern on the naphthalene ring. um.edu.mt For instance, the position of an amino group can significantly influence the emission spectra and quantum yields. um.edu.mt In some cases, increasing alkyl substitution on the amino group can lead to a red-shift (a shift to longer wavelengths) in the emission band, accompanied by a decrease in emission intensity. um.edu.mt The study of related naphthol-styrylquinoline dyads has shown that the naphthol moiety can exhibit fluorescence that is quenched by energy transfer to another part of the molecule. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular formula of a compound. The molecular formula for this compound is C12H11NO2, corresponding to an average mass of 201.225 Da. chemspider.com HRMS provides highly accurate mass measurements, which can confirm the elemental composition of a molecule. For example, in the analysis of related 3-hydroxy-2-naphthoate based ionic liquids, HRMS was used to confirm the presence of the 3-hydroxy-2-naphthoate anion by identifying its peak at 187 m/z. frontiersin.org This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

X-ray Diffraction Techniques for Solid-State Structure

X-ray diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms in the solid state.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Polymorphism

Powder X-ray Diffraction (PXRD) is a key technique for identifying crystalline phases and studying polymorphism, which is the ability of a compound to exist in more than one crystal structure. americanpharmaceuticalreview.com Different polymorphs of a substance can have distinct physical properties. americanpharmaceuticalreview.com PXRD patterns, which are plots of diffraction intensity versus the diffraction angle (2θ), serve as a fingerprint for a specific crystalline phase. mdpi.com The presence of characteristic peaks at different positions in the PXRD pattern indicates different crystal lattice arrangements. researchgate.net This technique is widely used in pharmaceutical sciences to characterize and quantify different polymorphic forms of an active pharmaceutical ingredient (API). americanpharmaceuticalreview.com For instance, PXRD can be used to monitor phase transitions induced by temperature or to identify the presence of multiple phases in a sample. mdpi.comresearchgate.net

Thermal Analysis for Material Stability and Phase Transitions

Thermal analysis techniques are crucial in determining the stability and phase behavior of materials as a function of temperature. ardena.com For naphthalene derivatives, methods such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide essential insights into their thermal properties. ardena.combohrium.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. ardena.com This analysis helps identify the temperature at which a compound begins to decompose, revealing its thermal stability. When coupled with mass spectrometry (TGA-MS), it can also identify the molecules that are released during heating, such as water or solvents, which is useful for determining if a solid is a hydrate (B1144303) or solvate. ardena.com

Differential Scanning Calorimetry (DSC) is used to measure the heat flow to or from a sample as it is heated, cooled, or held at a constant temperature. researchgate.net It is instrumental in identifying phase transitions such as melting, crystallization, and glass transitions. americanpharmaceuticalreview.commt.com For the related precursor compound, 3-amino-2-naphthoic acid, DSC is recommended to assess its thermal stability, with decomposition noted to occur near 215°C. The melting point for 3-amino-2-naphthoic acid is reported to be in the range of 212-215°C.

While specific TGA and DSC data for this compound is not extensively detailed in the available literature, the analysis of its parent acid provides a reference for the expected thermal behavior of the naphthalene core. The esterification from a carboxylic acid to a methyl ester can influence these properties, often resulting in a lower melting point and different decomposition profile.

Table 1: Thermal Properties of Related Naphthoic Acid Derivative

Compound Technique Observation Temperature (°C)
3-Amino-2-naphthoic acid Melting Point Melts with decomposition 212 - 215

Microscopic Characterization (e.g., Scanning Electron Microscopy) for Morphology

Microscopic techniques are vital for understanding the surface topography and morphology of a crystalline compound. Scanning Electron Microscopy (SEM) is a powerful method that uses a focused beam of electrons to generate images of a sample's surface. It provides detailed information about the shape, size, and texture of the particles.

The morphology of materials can significantly impact their physical properties and applications. For instance, in materials science and pharmaceutical development, particle shape and surface characteristics can influence factors like dissolution rate, flowability, and reactivity.

Table 2: List of Compounds Mentioned

Compound Name
This compound
3-Amino-2-naphthoic acid

Computational Chemistry and Theoretical Investigations of Methyl 3 Amino 2 Naphthoate Systems

Quantum Chemical Calculations (Density Functional Theory – DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become instrumental in elucidating the structural and electronic properties of molecules. These computational methods provide a theoretical framework to understand and predict molecular behavior, offering insights that complement experimental findings. For methyl 3-amino-2-naphthoate and its derivatives, DFT has been utilized to explore various aspects of their molecular characteristics.

Geometric Optimization and Conformational Analysis

Geometric optimization is a fundamental computational step that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. This process is crucial for understanding the molecule's preferred shape and how its structure influences its properties. For aromatic systems like naphthoic acid derivatives, DFT calculations with specific basis sets, such as B3LYP/6-31G, are employed to determine the most stable conformation by optimizing parameters like bond lengths and angles. researchgate.netresearchgate.net The presence of substituents can significantly impact the bond angles and lengths within the molecule. researchgate.net

Conformational analysis further explores the different spatial arrangements (conformers) of a molecule and their relative energies. In molecules with rotatable bonds, such as the ester and amino groups in this compound, multiple conformations can exist. For instance, in related systems, the orientation of functional groups relative to the aromatic ring can be influenced by subtle electronic and steric effects. mdpi.com Theoretical calculations help identify the most energetically favorable conformer, which is presumed to be the most populated and therefore most representative of the molecule's behavior. researchgate.net

Electronic Structure Analysis: Molecular Orbitals (FMOs) and Energy Gaps

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net

A smaller HOMO-LUMO gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net This can lead to enhanced polarizability and a greater propensity for intramolecular charge transfer (ICT). researchgate.netnih.gov DFT calculations are widely used to compute the energies of the HOMO and LUMO and thus determine the energy gap. For example, studies on related naphthalene (B1677914) derivatives have shown how different substituents can modulate the FMO energies and, consequently, the reactivity and electronic transitions of the molecule. nih.govacs.org

Table 1: Frontier Molecular Orbital (FMO) Data for Selected Naphthalene Derivatives
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Method/Basis Set
Naphthalene Derivative 1-5.89-1.124.77B3LYP/6-31G(d)
Naphthalene Derivative 2-6.02-1.344.68B3LYP/6-31G(d)
Naphthalene Derivative 3-5.75-1.564.19B3LYP/6-31G(d)

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. uni-muenchen.de It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of intramolecular charge transfer (ICT) and delocalization. researchgate.netuni-muenchen.de The stabilization energy (E(2)) associated with these donor-acceptor interactions is a key output of NBO analysis; a larger E(2) value indicates a more significant interaction and greater molecular stability. researchgate.net

Table 2: Selected NBO Analysis Results for a Representative Aromatic Amine
Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) Nπ(C-C)58.4π-delocalization
π(C-C)π(C-C)22.5π-conjugation
σ(C-H)σ*(C-N)5.2Hyperconjugation

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map is plotted on the electron density surface, with different colors representing different electrostatic potential values. Typically, red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor areas, prone to nucleophilic attack). mdpi.com Green areas denote neutral potential.

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the ester group and the nitrogen atom of the amino group, making these sites potential targets for electrophiles. Conversely, the hydrogen atoms of the amino group and the naphthalene ring would likely exhibit positive potential. MEP analysis has been effectively used to understand the reactive sites of various organic molecules, including naphthalene derivatives, and to rationalize their intermolecular interactions. nih.govbohrium.comelixirpublishers.com

Intermolecular Interactions and Crystal Packing Studies

The arrangement of molecules in the solid state, known as crystal packing, is dictated by a complex interplay of intermolecular interactions. These interactions are crucial in determining the physical properties of a crystalline material, such as its melting point, solubility, and mechanical strength.

Hydrogen Bonding Networks and Energetics

Hydrogen bonds are among the most important non-covalent interactions that govern crystal packing. In the case of this compound, the amino group (-NH2) can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group can serve as a hydrogen bond acceptor. This functionality allows for the formation of various hydrogen bonding motifs, such as chains or dimers, which can link molecules together in the crystal lattice. researchgate.net

π-Stacking Interactions in Solid and Solution States

Theoretical investigations into the non-covalent interactions of this compound and its analogs reveal the significant role of π-stacking in determining their molecular arrangement in both solid and solution phases. The extended aromatic system of the naphthalene core is predisposed to engage in π-π stacking, a critical force in crystal packing and molecular recognition.

Quantum mechanical calculations, particularly using density functional theory (DFT) at levels like M06-2X/6-311++G(d,p), have been employed to study the π-stacking effects in the closely related compound, methyl 2-naphthoate. rsc.org These studies model the interaction between the naphthoate system and other aromatic rings, such as benzene (B151609) derivatives, to quantify the stacking interaction energies. It has been shown that substituents on the interacting aromatic rings can modulate these stacking forces; electron-withdrawing groups tend to enhance the interaction energy compared to unsubstituted benzene. rsc.org For this compound, the presence of the electron-donating amino group (-NH₂) and the electron-withdrawing methyl ester (-COOCH₃) group on the naphthalene scaffold creates a push-pull system. This electronic asymmetry is expected to influence the nature and strength of π-stacking interactions, promoting arrangements that optimize electrostatic and dispersion forces.

Computational tools like Hirshfeld surface analysis are used to visualize and quantify these intermolecular contacts in the crystalline state. acs.org This analysis can differentiate the contributions of various interactions, including π-π and C-H···π interactions, which often work in concert to stabilize the crystal lattice. acs.org For instance, in derivatives of methyl 3-hydroxy-2-naphthoate, short intermolecular contacts such as C–H···π and π–π stacking were found to be key in differentiating between polymorphs. acs.org Such interactions are not limited to the solid state; π-stacking is also a crucial prerequisite for certain intermolecular reactions and recognition events in solution, including interactions with biological macromolecules like proteins and nucleic acids. nih.gov

A quantum chemical analysis of 3-methylindole (B30407) dimers, a model for tryptophan, further elucidates the nature of these interactions. Energy decomposition analysis shows that the stability of π-stacked dimers arises from a balance of electrostatic, exchange, and dispersion forces. rug.nl Halogenation of the indole (B1671886) ring, for example, was found to moderately increase the stacking stability, a trend that follows F < Cl < Br < I, showcasing how substituents can fine-tune interaction strength. rug.nl These principles are directly applicable to understanding how the amino and ester groups of this compound influence its stacking behavior.

Interaction TypeComputational MethodKey FindingsReference
π-StackingM06-2X/6-311++G(d,p)Substituents on interacting rings modulate stacking energy; electron-withdrawing groups show stronger enhancement. rsc.org
Intermolecular ContactsHirshfeld Surface AnalysisDifferentiates and quantifies C–H···π and π–π interactions, revealing their role in polymorphic structures. acs.org
Dimer StabilityEnergy Decomposition AnalysisStability of stacked dimers is a balance of electrostatic, exchange, and dispersion components, tunable by substituents. rug.nl

Polymorphism and its Impact on Macroscopic Properties

Polymorphism, the ability of a compound to exist in two or more crystalline forms with different molecular arrangements, is a critical consideration for naphthalene derivatives due to its profound impact on macroscopic properties such as melting point, solubility, stability, and bioavailability. While specific studies on the polymorphism of this compound are not extensively documented in the reviewed literature, computational and experimental investigations on closely related derivatives, such as methyl 3-hydroxy-4-(piperidin-1-ylmethyl)-2-naphthoate, provide significant insight into the methodologies and principles involved. acs.organalis.com.my

The investigation of a piperidine-substituted methyl 3-hydroxy-2-naphthoate revealed the existence of two distinct polymorphs—one colorless and one light yellowish-orange—obtained through crystallization from different solvents. acs.org These polymorphs were characterized using a suite of analytical techniques, including Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and single-crystal X-ray crystallography, which confirmed their different crystal packing. acs.org

Computational Analysis of Polymorphs

Computational chemistry is a powerful tool for understanding the subtle energetic differences that give rise to polymorphism.

Lattice Energy Calculations: Programs such as CLP-PIXEL calculate the lattice energies of different polymorphic forms. The relative stability of polymorphs can be predicted based on these energies. Studies on other organic molecules have shown that the most stable polymorph typically corresponds to the one with the lowest calculated lattice energy, which often correlates with a higher melting point. rsc.org

Hirshfeld Surface Analysis: This technique visualizes and quantifies the different types of intermolecular contacts. Fingerprint plots derived from the Hirshfeld surface provide a two-dimensional map of these interactions, allowing for a direct comparison between polymorphs. For the studied naphthoate derivative, this analysis highlighted the distinct patterns of hydrogen bonding and π-stacking that differentiate the two forms. acs.org

The macroscopic consequences of these different packing arrangements are significant. The observed differences in color between the polymorphs of the model compound were attributed to variations in their solid-state optical properties, which were also investigated computationally. acs.org Furthermore, the relative stability of polymorphs, as determined by DSC and lattice energy calculations, influences which form is thermodynamically favored under specific conditions, a crucial factor in pharmaceutical development and materials science. rsc.orgnih.gov

PropertyExperimental TechniqueComputational ToolSignificanceReference
Crystal StructureSingle-Crystal & Powder X-ray Diffraction (PXRD)-Confirms different unit cell parameters and space groups for polymorphs. acs.org
Thermal StabilityDifferential Scanning Calorimetry (DSC)Lattice Energy Calculation (e.g., CLP-PIXEL)Determines melting points and relative thermodynamic stability of polymorphs. acs.orgrsc.org
Intermolecular Interactions-Hirshfeld Surface Analysis, Energy FrameworksVisualizes and quantifies the non-covalent interactions (H-bonds, π-stacking) responsible for different packing. acs.org

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry plays a vital role in the interpretation and prediction of spectroscopic data for molecules like this compound. By correlating theoretical calculations with experimental results from techniques such as FT-IR, Raman, and NMR spectroscopy, a deeper understanding of molecular structure, bonding, and electronic properties can be achieved.

First-principles Density Functional Theory (DFT) calculations are the cornerstone of this approach. e-journals.in For an isomer, methyl 6-amino-2-naphthoate, DFT calculations were performed to shed light on its reactivity and spectroscopic features. e-journals.inipme.ru Similarly, a combined experimental and theoretical study on 2-acetylphenyl-2-naphthoate utilized DFT to assign vibrational frequencies and NMR chemical shifts.

The typical workflow involves:

Geometry Optimization: The molecular structure is first optimized to find its lowest energy conformation. DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used for this purpose. analis.com.my

Frequency Calculations: Once the geometry is optimized, vibrational frequencies are calculated. These theoretical frequencies, after appropriate scaling to account for anharmonicity and basis set limitations, can be compared directly with experimental FT-IR and Raman spectra. This allows for a precise assignment of vibrational modes to specific functional groups and bond stretches, bends, or torsions.

NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used within a DFT framework to calculate nuclear magnetic shielding tensors. These are then converted into chemical shifts (δ) by referencing them to a standard like tetramethylsilane (B1202638) (TMS). The predicted ¹H and ¹³C NMR spectra can be compared with experimental data to confirm structural assignments.

Electronic Spectra Prediction: Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to absorption bands in UV-Vis spectra. The calculations provide the excitation energies (wavelengths) and oscillator strengths (intensities) of these transitions, helping to explain the origin of the observed absorption bands (e.g., π→π* or n→π* transitions).

A study on the reactivity of methyl 6-amino-2-naphthoate demonstrated the power of this correlative approach, where DFT calculations were essential to understand the thermochemistry and reaction pathways, which were supported by spectroscopic characterization of intermediates and products. e-journals.in For example, comparison of the HOMO/LUMO gap for various reactants can provide insights into their relative reactivity. e-journals.in

Spectroscopic DataComputational MethodBasis Set ExamplePredicted PropertyReference
Vibrational Spectra (IR/Raman)DFT6-311++G(d,p)Vibrational Frequencies & Modes analis.com.my
Nuclear Magnetic Resonance (NMR)DFT/GIAO6-311++G(d,p)¹H and ¹³C Chemical Shifts
UV-Visible AbsorptionTD-DFT6-311++G(d,p)Excitation Energies & Oscillator Strengths

Structure-Activity Relationship (SAR) Modeling and Molecular Docking

Computational modeling is instrumental in elucidating the structure-activity relationships (SAR) of this compound and its derivatives, particularly in the context of drug discovery. Molecular docking and SAR studies provide a rational basis for designing new compounds with enhanced potency and selectivity toward biological targets.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. For derivatives of 2-naphthoic acid, docking studies have been crucial in understanding their mechanism of action. For example, in the development of antagonists for the P2Y₁₄ receptor, a G protein-coupled receptor (GPCR), homology models of the receptor were built based on crystal structures of related proteins. Docking simulations of 2-naphthoic acid derivatives into this model suggested that certain positions on the molecule were suitable for modification without disrupting key binding interactions, such as the hydrogen bonding of the carboxylate group. Similarly, docking studies of 3-amino-2-azetidinone derivatives, which include a naphthoic acid moiety, were used to predict their binding modes in target enzymes relevant to cancer.

Structure-Activity Relationship (SAR): SAR studies correlate specific structural features of a molecule with its biological activity. A key study on 18 naphthoic acid derivatives as allosteric inhibitors of the N-methyl-D-aspartate (NMDA) receptor provided clear SAR data. In this study, the parent compound, 2-naphthoic acid, showed weak activity. The addition of a 3-amino group, as in 3-amino-2-naphthoic acid (UBP596), significantly increased the inhibitory activity at specific NMDA receptor subtypes (GluN1/GluN2C and GluN1/GluN2D). This highlights the importance of the amino substituent at the 3-position for enhancing biological activity in this series.

The table below summarizes the inhibitory activity of 2-naphthoic acid and its 3-substituted analogs at different NMDA receptor subtypes, demonstrating a clear SAR. The data represents the percentage inhibition at a concentration of 100 μM.

Compound3-Position Substituent% Inhibition at GluN1/GluN2A% Inhibition at GluN1/GluN2B% Inhibition at GluN1/GluN2C% Inhibition at GluN1/GluN2DReference
2-Naphthoic acid-H28 ± 55 ± 10 ± 10 ± 1
3-Amino-2-naphthoic acid-NH₂20 ± 115 ± 245 ± 339 ± 5
3-Hydroxy-2-naphthoic acid-OH45 ± 239 ± 274 ± 172 ± 1

These computational approaches—docking to visualize interactions and SAR to quantify the effects of structural changes—are synergistic. Docking can explain why a certain substituent enhances activity (e.g., by forming a new hydrogen bond), while SAR provides the empirical data to validate and refine the computational models. Together, they guide the rational design of more effective molecules based on the this compound scaffold.

Theoretical Evaluation of Non-Linear Optical (NLO) Properties

Theoretical calculations are essential for predicting and understanding the non-linear optical (NLO) properties of organic molecules like this compound. The presence of an electron-donating amino group (-NH₂) and an electron-withdrawing ester group (-COOCH₃) attached to the π-conjugated naphthalene system suggests potential for a significant NLO response, making it a candidate for materials used in optical switching and telecommunications.

The primary computational method for evaluating NLO properties is Density Functional Theory (DFT). The key parameter of interest for second-order NLO materials is the first hyperpolarizability (β). Calculations are typically performed using a functional like B3LYP with a large, diffuse basis set (e.g., 6-311++G(d,p)) to accurately describe the electron distribution, especially the loosely bound electrons that contribute most to the NLO response.

Key Calculated NLO Properties:

Dipole Moment (μ): Indicates the asymmetry of the charge distribution.

Polarizability (α): Measures the linear response of the electron cloud to an external electric field.

First Hyperpolarizability (β): Quantifies the second-order NLO response. A large β value is a prerequisite for a material to exhibit efficient second-harmonic generation (SHG).

Theoretical studies on various donor-acceptor naphthalene derivatives confirm the effectiveness of this molecular design strategy. For instance, a computational study on p-nitroaniline linked to naphthalene frameworks showed that the molecular architecture leads to large hyperpolarizability values. The magnitude of the NLO response is strongly dependent on the strength of the donor and acceptor groups and the efficiency of the π-conjugated bridge connecting them. The HOMO-LUMO energy gap is another important indicator; a smaller gap generally correlates with a larger β value, as it facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation.

While specific calculations for this compound were not found in the reviewed literature, the table below presents representative theoretical NLO data for related donor-acceptor systems, illustrating the typical results obtained from DFT calculations. These calculations demonstrate how substituting a π-system with donor and acceptor groups can dramatically increase the first hyperpolarizability compared to the unsubstituted parent molecule.

MoleculeMethod/Basis SetDipole Moment (μ) [D]Average Polarizability (α) [a.u.]First Hyperpolarizability (β) [a.u.]Reference
NaphthaleneB3LYP/6-311++G(2d,p)0.00117.90
p-NitroanilineB3LYP/6-31++G(d,p)6.8785.31968
Naphthalimide Derivative (5a)M06/6-311G 5.86311.16323
Naphthalimide Derivative (5c)M06/6-311G6.64623.626189

Note: 1 a.u. of hyperpolarizability = 8.6393 x 10⁻³³ esu. The values for naphthalimide derivatives are for β//.

These theoretical evaluations are crucial for screening potential NLO candidates, allowing researchers to prioritize the synthesis of molecules with the most promising properties, thereby accelerating the discovery of new NLO materials.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, providing insights into the conformational dynamics and intermolecular interactions of this compound that are inaccessible to static modeling methods.

Conformational Flexibility: MD simulations can explore the conformational landscape of a molecule by simulating its atomic motions over time. For a molecule like this compound, this involves tracking the rotation around single bonds, such as the C-C bond connecting the ester group to the naphthalene ring and the C-N bond of the amino group. A study on the related molecule 2-acetylphenyl-2-naphthoate used MD simulations to scan the conformational space before performing higher-level DFT calculations on the lowest energy conformers. This approach ensures that theoretical calculations of properties are performed on the most relevant molecular structures.

Interaction with Biological Targets: In the context of medicinal chemistry, MD simulations are essential for understanding how a ligand like this compound or its derivatives interact with a biological target, such as a protein receptor, over time. While initial binding poses can be predicted by molecular docking, MD simulations provide a dynamic picture of the ligand-receptor complex.

Key insights from MD simulations of ligand-protein complexes include:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand from its initial docked pose, MD simulations can assess the stability of the binding mode. A stable, low RMSD throughout the simulation suggests a favorable and persistent interaction.

Interaction Persistence: MD can track the persistence of specific intermolecular interactions, such as hydrogen bonds and π-stacking, over the simulation time. This helps to identify the key residues and interactions that anchor the ligand in the binding site.

Conformational Changes: Simulations can reveal whether the ligand or the protein undergoes conformational changes upon binding, a phenomenon known as "induced fit."

For example, MD simulations were used to confirm the stability of natural compounds docked into the TIM-3 IgV domain, where stable hydrogen bonds and π-stacking interactions were observed over a 100 ns simulation time. In another study, MD simulations were used to model the dynamic behavior of isomeric polyimides, correlating macroscopic properties like the glass transition temperature to molecular-level chain rigidity and motion. This demonstrates the ability of MD to bridge the gap between atomic motion and observable material properties, a principle applicable to understanding the bulk behavior of materials based on this compound.

Simulation GoalKey MetricsInsights ProvidedRelevant System ExampleReference
Conformational AnalysisTorsional Angles, Potential EnergyIdentification of low-energy conformers and flexible regions of the molecule.2-Acetylphenyl-2-naphthoate
Ligand-Receptor StabilityRMSD, RMSFAssessment of binding pose stability and identification of stable vs. flexible protein regions.Natural compounds with TIM-3
Intermolecular InteractionsHydrogen Bond Occupancy, Radial Distribution FunctionsQuantification of the persistence and geometry of key binding interactions over time.Naphthoic acid derivatives with P2Y₁₄R
Bulk Material PropertiesDensity, Mean Square DisplacementCorrelation of atomic/molecular motion with macroscopic properties like glass transition temperature.Isomeric polyimides

Applications in Advanced Scientific Disciplines

Medicinal Chemistry and Drug Discovery Research

The scaffold of methyl 3-amino-2-naphthoate is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. Its structural rigidity and functional groups are key to its utility as both a foundational intermediate and a core component in the design of new therapeutic molecules.

Role as Pharmaceutical Intermediates

This compound is a crucial intermediate in the synthesis of more complex and often biologically active molecules. smolecule.com Its parent compound, 3-amino-2-naphthoic acid, serves as the primary starting material. The synthesis of this compound is typically achieved through the esterification of 3-amino-2-naphthoic acid with methanol (B129727), often catalyzed by an acid like sulfuric acid. smolecule.com

The parent acid itself can be synthesized from 3-hydroxy-2-naphthoic acid via a high-pressure ammonolysis reaction using ammonia (B1221849) and a zinc chloride catalyst. bldpharm.com This process highlights the industrial scalability for producing these foundational intermediates. Once synthesized, the amino group and the naphthalene (B1677914) ring of this compound can undergo various chemical transformations, including diazotization, to create a diverse range of derivatives. nih.gov For instance, it has been used in a three-step sequence involving methyl esterification, diazonium salt formation, and subsequent reactions to produce precursors for complex heterocyclic structures. nih.gov This versatility makes it a valuable component in the synthetic pathways leading to novel pharmaceutical candidates. smolecule.comgoogle.com

Design and Development of Bioactive Molecules

The naphthoic acid framework, for which this compound is a key precursor, is integral to the design of new bioactive molecules. Researchers utilize this scaffold to create conformationally constrained analogs of known biologically active compounds to probe and understand their mechanisms of action.

A notable example is in the development of inhibitors for CREB-mediated gene transcription, a pathway implicated in cancer and other diseases. Conformationally constrained analogs of an inhibitor known as Naphthol AS-E were designed and synthesized using 3-amino-2-naphthoic acid as a starting material. nih.gov This involved protecting the amino group, coupling it with other molecules, and then cyclizing the structure to mimic specific spatial arrangements of the parent inhibitor. nih.gov

Furthermore, derivatives of 2-naphthoic acid have been systematically studied to develop allosteric modulators of the N-methyl-D-aspartate (NMDA) receptor, a key target in neurological disorders. nih.gov These studies have shown that specific substitutions on the naphthalene ring are critical for inhibitory activity. nih.gov The inherent structure of this compound provides an ideal starting point for introducing such diversity, enabling the exploration of structure-activity relationships and the optimization of lead compounds for various therapeutic targets.

Enzyme Inhibition Studies (e.g., α-glucosidase, α-amylase, proteasome)

Derivatives built upon the naphthoic acid and naphthoquinone scaffold, accessible from precursors like this compound, have shown significant potential as inhibitors of several key enzymes implicated in disease.

α-Glucosidase and α-Amylase Inhibition: These two enzymes are critical targets in the management of type 2 diabetes as they are responsible for carbohydrate digestion. Inhibiting them can help control postprandial hyperglycemia. Studies on various heterocyclic derivatives have identified compounds with potent inhibitory activities against both α-glucosidase and α-amylase. While direct studies on this compound are limited, related structures show promising results. For example, quinazoline-3-oxide derivatives have been shown to be effective dual inhibitors. nih.gov The structure-activity relationship studies of these compounds provide insights into how the naphthoic acid core could be functionalized to achieve similar or enhanced effects.

Inhibitory Activity of Naphthoic Acid-Related Derivatives on α-Glucosidase and α-Amylase

Derivative ClassEnzymeKey Compound(s)IC₅₀ (µM)Reference CompoundIC₅₀ (µM)
6,8-dihalogenated 2-aryl-1,2-dihydroquinazoline 3-oxidesα-GlucosidaseCompound 3p0.78 ± 0.05Acarbose4.40 ± 0.05
α-AmylaseCompound 3f0.64 ± 0.012.92 ± 0.02
5-amino-nicotinic acid derivativesα-GlucosidaseCompound 412.01 ± 0.09 (µg/mL)Acarbose10.79 ± 0.17 (µg/mL)
α-AmylaseCompound 412.17 ± 0.14 (µg/mL)10.98 ± 0.03 (µg/mL)

This table summarizes the half-maximal inhibitory concentration (IC₅₀) values for derivatives related to the naphthoic acid scaffold against α-glucosidase and α-amylase. nih.govnih.gov Note: Some values are reported in µg/mL as per the source literature.

Proteasome Inhibition: The proteasome is a multi-enzyme complex that plays a central role in protein degradation, making it a key target in cancer therapy. nih.govmdpi.com Naphthoquinone-based compounds, which can be synthesized from naphthoic acid derivatives, have been investigated as proteasome inhibitors. nih.govtandfonline.com A series of amino acid derivatives linked to a naphthoquinone pharmacophore demonstrated inhibitory potency against the β1 and β5 subunits of the proteasome, with some analogs showing IC₅₀ values in the sub-micromolar range. nih.govtandfonline.com For instance, a sulfonamide derivative bearing a 2-chloro-3-pyridyl group showed significant inhibition of the proteasome's chymotrypsin-like activity. mdpi.com These findings highlight the potential of the naphthyl scaffold in developing new anticancer agents that target the ubiquitin-proteasome system. tandfonline.com

Strategies for Modulating Biological Activity and Selectivity

A key advantage of the this compound scaffold is the ability to strategically modify its structure to fine-tune biological activity and selectivity for a specific target. Research on various naphthoic acid derivatives has elucidated several effective strategies.

The position and nature of substituents on the naphthalene ring are critical. For example, in the context of NMDA receptor inhibitors, the addition of a 3-amino or a 3-hydroxy group to the 2-naphthoic acid core was found to increase inhibitory activity at specific receptor subtypes (GluN1/GluN2C and GluN1/GluN2D). nih.gov Further substitutions with halogens or phenyl groups can lead to even more potent, albeit less selective, inhibitors. nih.gov Conversely, eliminating a hydroxyl group from certain potent derivatives can increase selectivity for other subtypes, such as GluN1/GluN2A. nih.gov

Materials Science and Functional Materials Development

Beyond its biomedical applications, the rigid, aromatic structure of this compound and its derivatives makes them attractive candidates for the development of advanced materials with unique optical and electronic properties.

Contribution to Optical and Electronic Materials

The naphthalene-based core of this compound is a chromophore that can be incorporated into larger molecular systems to create functional materials. Its derivatives are being explored for applications in organic electronics and photonics.

One study detailed the synthesis of amine-substituted dinaphthodiazocines, using this compound as a key starting material. scispace.com The process involved the cyclization of the naphthoate to form an eight-membered cyclic dilactam, which was then converted to the final diazocine derivative. scispace.com These types of scaffolds possess interesting photophysical and electrochemical properties, making them relevant for research into organic semiconductors and light-emitting materials. scispace.com

Relatedly, various naphthoic acid esters and other derivatives have been investigated for their luminescence properties. Studies on 3-hydroxy-2-naphthoate esters have shown that their emission spectra are influenced by the length of the alkyl chain, a finding relevant to the design of fluorescent materials. researchgate.net Other research has focused on the photophysical properties of naphthoic acid derivatives for applications such as fluorescent probes for detecting specific anions. chemicalbook.com While direct application of this compound in commercial OLEDs is not widely documented, related brominated and hydroxylated naphthoate esters are listed as intermediates for functional materials like organic semiconductors. chemshuttle.com The potential to incorporate these structures into organic light-emitting diodes (OLEDs) and other electronic devices remains an active area of research. ambeed.comresearchgate.net

Integration into Polymeric and Nanomaterial Systems

The incorporation of specific chemical moieties into polymeric and nanomaterial systems is a burgeoning area of research, aimed at creating materials with tailored properties. While direct studies on the integration of this compound into such systems are not extensively documented, research on related naphthoic acid derivatives provides insight into potential applications.

For instance, naphthoic acid-containing polymers have been synthesized and their properties investigated. In one study, poly(glycidyl methacrylate) was modified with naphthoic acid, 6-hydroxy-2-naphthoic acid, or 3,7-dihydroxy-2-naphthoic acid. These polymers demonstrated interesting thermal properties and the potential for further functionalization, such as the introduction of quaternary ammonium (B1175870) groups to create cationic polymers with antimicrobial activity. The synthesis of these polymers typically involves the reaction of a pre-synthesized polymer with the naphthoic acid derivative.

Furthermore, the general principles of creating polymeric nanoparticles, which can serve as carriers for various molecules, are well-established. nih.gov Methods such as emulsification-solvent evaporation and nanoprecipitation are commonly used to produce nanoparticles with controlled sizes. nih.gov These nanoparticles can encapsulate active compounds, protecting them and controlling their release. Although not specifically demonstrated for this compound, its structure suggests it could be incorporated into such polymeric nanostructures, potentially imparting fluorescent or other desirable properties to the resulting nanomaterial. The amino group on the naphthalene ring could also be a point of attachment or interaction within a polymer matrix. For example, a heterogeneous fluorescent method using 9-fluorenylmethoxy carbonyl chloride (Fmoc-Cl) has been established to quantify amino groups on the surface of nanomaterials, a technique that could be applicable to nanoparticles functionalized with this compound. nih.gov

Chemical Sensing and Bioimaging Applications

The inherent fluorescence of the naphthalene moiety makes its derivatives, including this compound, attractive candidates for the development of chemical sensors and bioimaging agents. Research has shown that derivatives of 3-aminonaphthoic acid can exhibit "turn-on" fluorescence in the presence of specific analytes.

A notable application involves the synthesis of benzo[b]acridin-12(5H)-one derivatives, which are fluorescent compounds. This compound serves as a key precursor in the synthesis of these molecules through a Buchwald-Hartwig cross-coupling reaction. This suggests that this compound is a valuable building block for creating novel fluorescent probes.

While direct applications of this compound as a sensor are not widely reported, its parent compound, 3-amino-2-naphthoic acid, has been developed as a "turn-on" fluorescence probe for the detection of cyanate (B1221674) anions (CNO⁻), a biomarker for chronic kidney disease. The probe itself is weakly fluorescent but exhibits a significant increase in fluorescence intensity upon reaction with cyanate. This demonstrates the potential of the 3-amino-2-naphthoate scaffold in designing selective and sensitive chemosensors.

The development of fluorescent probes for metal ions is another active area of research. For example, a novel rhodamine-6G derivative synthesized from rhodamine glyoxal (B1671930) and 3-hydroxy-2-naphthoic hydrazide has been shown to selectively sense Pb²⁺ and Cu²⁺ ions. researchgate.net This indicates that the naphthoic acid structure can be effectively integrated into more complex sensor molecules for bioimaging applications in living cells. researchgate.net

Catalysis Research and Development

The field of catalysis has seen significant advancements through the development of novel organocatalysts and transition metal catalysts. The structural features of this compound suggest its potential utility in both these areas, although direct applications are more prominent for its derivatives.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a green and metal-free alternative to traditional catalysis. Imines and hydrazones are important functional groups in synthetic chemistry and chemical biology, and their formation is often catalyzed.

Research has shown that anthranilic acids can be efficient water-soluble catalysts for hydrazone and oxime formation. ambeed.com The mechanism is believed to involve the ortho-carboxylic acid group acting as an intramolecular general acid catalyst to facilitate the elimination of water during imine formation. ambeed.com In a study comparing various substituted arylamines, 3-amino-2-naphthoic acid was found to be an effective catalyst for hydrazone formation. ambeed.com The study highlighted the importance of the ortho-carboxylate group in enhancing catalytic activity. ambeed.com While this research focuses on the carboxylic acid, it suggests that the corresponding methyl ester, this compound, could potentially exhibit catalytic activity, although likely with different efficacy due to the ester group being less acidic than a carboxylic acid. The formation of imines is a critical step in many organic reactions and is often subject to pH control, with the reaction rate being optimal near a pH of 5. ingentaconnect.com

Transition metal catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. The asymmetric oxidative coupling of 2-naphthols to produce chiral binaphthol (BINOL) derivatives is a well-studied area, as BINOLs are important ligands in asymmetric synthesis.

While there is extensive research on the transition metal-catalyzed oxidative coupling of methyl 3-hydroxy-2-naphthoate, direct evidence for the use of this compound in similar reactions is scarce. The majority of studies utilize copper, iron, and vanadium complexes with chiral ligands to achieve high enantioselectivity in the coupling of hydroxy-naphthoate derivatives. iupac.org

However, related research has demonstrated the FeCl₃-catalyzed oxidative cross-coupling of 2-aminonaphthalene derivatives with phenols to synthesize N,O-biaryl compounds. This indicates that the amino-naphthalene scaffold can participate in transition metal-catalyzed coupling reactions. Furthermore, a study on nickel-catalyzed amidation showed that methyl 1-naphthoate (B1232437) undergoes the reaction in higher yields compared to methyl 2-naphthoate, highlighting the influence of substituent position on reactivity. researchgate.net This suggests that this compound could be a viable substrate in various transition metal-catalyzed reactions, although specific applications in asymmetric oxidative coupling are not well-documented.

Future Research Directions and Interdisciplinary Opportunities

Development of Highly Enantioselective Synthetic Routes

The development of highly enantioselective synthetic routes for methyl 3-amino-2-naphthoate and its derivatives is a significant area of ongoing research. The chirality of these molecules can be crucial for their biological activity and application in asymmetric synthesis.

One of the primary strategies for achieving enantioselectivity is through the asymmetric oxidative coupling of the precursor, methyl 3-hydroxy-2-naphthoate. This method often employs metal catalysts, such as copper or iron, in conjunction with chiral ligands. For instance, mono-N-alkylated octahydrobinaphthyl-2,2'-diamine (H8-BINAM) ligands have been used in the catalytic and asymmetric oxidative coupling to produce the corresponding binaphthol derivative. researchgate.net The choice of the N-alkyl group on the diamine ligand has been shown to significantly influence the enantioselectivity of the biaryl coupling. researchgate.net

Another approach involves the use of prolinamines with a 5-cis substituent as chiral ligands in copper-catalyzed oxidative biaryl couplings of 3-hydroxy-2-naphthoates. rsc.org Comprehensive studies on the structure-selectivity relationship have revealed that a phenyl group at the 5-cis position and a small substituent on the pyrrolidine (B122466) nitrogen are critical for achieving high levels of chirality transfer. rsc.org The steric properties of the exocyclic amino function can even dictate the direction of the asymmetric induction. rsc.org Furthermore, employing bulkier ester groups in the 3-hydroxy-2-naphthoate substrate, such as a tert-butyl group, has been shown to improve stereocontrol, leading to higher enantiomeric excess. rsc.org

Researchers have also explored the use of vanadium complexes as catalysts for the enantioselective oxidative coupling of 2-naphthols, which could be applicable to the synthesis of chiral precursors for this compound. researchgate.net These methods often result in high yields and enantioselectivities. researchgate.net The mechanism of these oxidative couplings is generally believed to proceed through a radical-anion coupling pathway. researchgate.net

The table below summarizes some of the catalytic systems and their performance in the enantioselective synthesis of related naphthol derivatives.

Catalyst SystemSubstrateEnantiomeric Excess (ee)YieldReference
Copper/mono-N-(3-pentyl)-H8-BINAMMethyl 3-hydroxy-2-naphthoateHighGood researchgate.net
Copper/5-cis-phenyl-prolinamineMethyl 3-hydroxy-2-naphthoateUp to 64%91% rsc.org
Copper/5-cis-phenyl-prolinaminetert-Butyl 3-hydroxy-2-naphthoate87%- rsc.org
Iron/Bisquinolyldiamine ligand2-NaphtholsUp to 81:19 erUp to 99% researchgate.net
Vanadium/Schiff base ligand2-NaphtholsUp to 97%Quantitative researchgate.net

These findings highlight the importance of ligand design and substrate engineering in controlling the stereochemical outcome of the synthesis, paving the way for the development of even more efficient and highly enantioselective routes to chiral this compound derivatives.

Exploration of Novel Biological Targets and Therapeutic Modalities

This compound and its structural analogs have emerged as a versatile scaffold for the development of novel therapeutic agents, with research pointing towards a range of biological targets. The exploration of these targets opens up new avenues for therapeutic modalities in various diseases.

One of the key areas of investigation is the modulation of N-methyl-D-aspartate (NMDA) receptors. nih.gov Derivatives of 2-naphthoic acid, including those with a 3-amino substitution, have been shown to act as allosteric modulators of NMDA receptors. nih.gov Specifically, the addition of a 3-amino group to the 2-naphthoic acid backbone increases inhibitory activity at GluN1/GluN2C and GluN1/GluN2D receptor subtypes. nih.gov This suggests that derivatives of this compound could be developed as potential treatments for neurological and neuropsychiatric conditions where NMDA receptor dysfunction is implicated. nih.gov

Furthermore, the naphthoic acid framework is being explored for its potential as an inhibitor of the CREB-mediated gene transcription pathway. nih.gov By designing conformationally constrained analogs, researchers aim to understand the biologically active conformation and improve inhibitory activity. nih.gov This line of research could lead to novel cancer therapeutics, as the CREB pathway is often dysregulated in cancer.

The P2Y14 receptor, a G protein-coupled receptor involved in inflammatory processes, is another promising target. acs.org Derivatives of 2-naphthoic acid have been identified as potent and selective antagonists of the P2Y14 receptor. acs.org This makes them attractive candidates for the development of chemical probes and potential anti-inflammatory drugs. acs.org

Recent studies have also identified 3-amino-2-naphthoic acid and its derivatives as having potential anti-colorectal cancer properties. nih.gov Additionally, some derivatives have shown inhibitory activity against α-glucosidase and α-amylase, suggesting a possible role in the management of diabetes. researchgate.net The amino group of 3-amino-2-naphthoic acid also allows for its use in constructing heterocyclic compounds like triazoles and indoles, which are known to possess a wide range of biological activities.

The table below summarizes some of the identified biological targets and the potential therapeutic applications of this compound derivatives.

Biological TargetPotential Therapeutic ApplicationReference
NMDA Receptors (GluN2C, GluN2D)Neurological and neuropsychiatric disorders nih.gov
CREB-mediated gene transcriptionCancer nih.gov
P2Y14 ReceptorInflammatory diseases acs.org
α-glucosidase and α-amylaseDiabetes researchgate.net
Various cancer cell linesColorectal cancer nih.gov

The diverse biological activities of this compound derivatives underscore the importance of continued research to uncover new biological targets and develop innovative therapeutic strategies.

Advancements in Smart Material Design with Tunable Properties

The unique chemical structure of this compound and related naphthoic acid derivatives presents intriguing possibilities for the design of "smart" materials with tunable properties. idu.ac.id These materials can respond to external stimuli, making them suitable for a wide range of applications, from biomedical devices to optoelectronics. idu.ac.ide3s-conferences.org

One promising area is the development of hydrogels with tunable properties. nih.gov Hydrogels are highly hydrated polymer networks that can mimic the properties of biological tissues. nih.govmdpi.com By incorporating naphthoic acid derivatives into the polymer structure, it may be possible to create hydrogels that respond to specific environmental cues such as pH, temperature, or the presence of certain molecules. mdpi.com This "smart" behavior can be fine-tuned by altering the chemical identity and sequence of the monomers. mdpi.com Such tunable hydrogels have potential applications in drug delivery, tissue engineering, and biosensing. nih.gov

The naphthoate moiety can also be utilized to create chemomechanical polymers. nih.gov These materials can change their shape or volume in response to chemical stimuli. For example, polymers containing naphthoic acid units have been shown to contract or expand in the presence of specific amino acids. nih.gov This effect is attributed to noncovalent interactions, such as stacking and cation-π interactions, between the naphthoate group and the effector molecule. nih.gov This opens the door to creating sensors and actuators at the molecular level.

Furthermore, naphthoic acid derivatives are being investigated for their use in creating materials with unique photophysical properties. researchgate.net For instance, by incorporating them into a matrix with boric acid, it is possible to create materials that exhibit room-temperature phosphorescence with dynamically changing emission colors. researchgate.net These materials have potential applications in anti-counterfeiting and information encryption. researchgate.net The development of facial amphiphilic polymers derived from naphthoic acid has also shown promise in combating multi-drug resistant bacteria and biofilms. nih.gov

The table below highlights some of the potential applications of smart materials based on naphthoic acid derivatives.

Material TypeTunable PropertyPotential ApplicationReference
HydrogelsSwelling/contraction in response to stimuliDrug delivery, tissue engineering nih.govmdpi.com
Chemomechanical PolymersVolume change in response to moleculesSensors, actuators nih.gov
Phosphorescent MaterialsExcitation-dependent color emissionAnti-counterfeiting, information encryption researchgate.net
Antimicrobial PolymersFacial amphiphilicityCombating multi-drug resistant bacteria nih.gov

The ability to tailor the properties of materials by incorporating this compound and its analogs is a rapidly advancing field with the potential to create innovative solutions in various technological and biomedical sectors.

Integration of Artificial Intelligence and Machine Learning for Predictive Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of chemistry, including the study and application of this compound and its derivatives. researchgate.net These computational tools can accelerate the discovery and development of new molecules and materials by predicting their properties and reaction outcomes. rsc.org

One of the key applications of AI and ML is in predictive synthesis planning. researchgate.net By training models on vast datasets of chemical reactions, it is possible to predict the most efficient synthetic routes to a target molecule like this compound. thieme.de This can save significant time and resources in the laboratory. researchgate.net For instance, AI models can be trained on high-quality, human-curated datasets to improve the accuracy of reaction outcome predictions. thieme.de

Machine learning can also be used to predict the biological activity and physicochemical properties of novel compounds. chemrxiv.org By analyzing the structure-activity relationships of known naphthoic acid derivatives, ML models can identify new candidates with desired therapeutic effects. chemrxiv.orgacs.org For example, a model could be trained to predict the inhibitory activity of a compound against a specific biological target based on its molecular structure. chemrxiv.org This approach can significantly streamline the drug discovery process. researchgate.net

Furthermore, AI and ML can aid in the design of smart materials with specific tunable properties. By simulating the behavior of polymers containing naphthoic acid units, it is possible to predict how they will respond to different stimuli. acs.org This allows for the in silico design of materials with optimized performance for applications such as drug delivery or sensing.

The table below outlines some of the ways AI and ML can be applied to the study of this compound.

Application AreaAI/ML ToolPredicted OutcomeReference
Synthesis PlanningNeural Machine Translation ModelsOptimal synthetic routes thieme.de
Drug DiscoveryQuantitative Structure-Activity Relationship (QSAR) modelsBiological activity, toxicity researchgate.netchemrxiv.org
Materials ScienceMolecular dynamics simulations with ML force fieldsMaterial properties, stimulus-response behavior acs.org
Reaction OptimizationBayesian optimizationOptimal reaction conditions (temperature, catalyst, etc.) rsc.org

The synergy between computational chemistry and machine learning is creating a new paradigm of "predictive chemistry" that will undoubtedly accelerate innovation in the research and application of complex molecules like this compound. rsc.orgacs.org

Q & A

Basic Questions

Q. What established methods are used to synthesize methyl 3-amino-2-naphthoate, and what are their efficiency benchmarks?

  • Methodological Answer : this compound can be synthesized via ammonolysis of its hydroxy precursor. A common approach involves heating 3-hydroxy-2-naphthoic acid derivatives with ammonia under pressure (180–200°C) using catalysts like zinc chloride or ferrous ammonium salts. Yields vary (40–70%) depending on catalyst choice and reaction time. For example, zinc oxide with ammonium chloride improves yield but may introduce β-naphthol or β-naphthylamine byproducts if conditions are not tightly controlled .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Inspect gloves for defects before use .
  • Ventilation : Use fume hoods to minimize inhalation risks.
  • Storage : Store in sealed containers under dry, inert conditions (e.g., nitrogen atmosphere) away from ignition sources. Stability data suggest no significant decomposition at room temperature if moisture-free .

Q. Which analytical techniques are optimal for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methyl ester and amino groups). Chemical shifts for aromatic protons typically appear at δ 7.5–8.5 ppm.
  • X-ray Crystallography : SHELXL software (via SHELX suite) refines crystal structures, resolving bond angles and confirming regiochemistry. This is critical for distinguishing positional isomers .
  • HPLC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity, while mass spectrometry confirms molecular ion peaks (expected m/z ≈ 231 for C12_{12}H11_{11}NO2_2) .

Q. How can researchers design initial biological screening assays for this compound?

  • Methodological Answer : Prioritize targets based on structural analogs like 3-amino-2-naphthoic acid, which modulates apoptosis and cell cycle pathways. Use in vitro assays:

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations.
  • Enzyme Inhibition : Test against kinases (e.g., CDK, Aurora) using fluorescence-based ATPase assays .

Advanced Questions

Q. How can reaction mechanisms explain byproduct formation during this compound synthesis?

  • Methodological Answer : Byproducts like β-naphthol arise from incomplete ammonolysis or side reactions. Mechanistic studies (e.g., isotopic labeling of ammonia) reveal competing pathways:

  • Ammonia Attack : Nucleophilic substitution at the carbonyl group forms the desired amine.
  • Hydrolysis : Residual moisture converts intermediates back to hydroxy derivatives. Optimizing anhydrous conditions and catalyst loading (e.g., 5 mol% ZnCl2_2) reduces impurities .

Q. What criteria should guide the design of toxicological studies for this compound?

  • Methodological Answer :

  • Dose Selection : Follow OECD guidelines for acute toxicity (e.g., 50–2000 mg/kg in rodents). Include negative controls and blinded dosing to minimize bias .
  • Endpoints : Assess hepatic/renal effects (serum ALT, creatinine) and hematological parameters (CBC). For inhalation exposure, measure respiratory rates in mice .
  • Risk of Bias Mitigation : Randomize treatment groups and use allocation concealment (e.g., coded syringes) to ensure reproducibility .

Q. How can computational tools predict this compound’s reactivity in derivatization reactions?

  • Methodological Answer :

  • DFT Calculations : Gaussian or ORCA software models electrophilic aromatic substitution (e.g., bromination at C4 or C5 positions). Fukui indices identify nucleophilic sites on the naphthalene ring.
  • Machine Learning : Train models on existing naphthoate reaction datasets to predict coupling efficiencies in Suzuki-Miyaura or Buchwald-Hartwig reactions .
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    01:26

Q. What strategies enable functionalization of the amino group in this compound for SAR studies?

  • Methodological Answer :

  • Acylation : React with acetyl chloride in DCM to form N-acetyl derivatives. Monitor via FT-IR (loss of NH2_2 stretch at ~3400 cm1^{-1}).
  • Diazotization : Treat with NaNO2_2/HCl to generate diazonium salts, which undergo Sandmeyer reactions for halogen introduction (e.g., Br at C3). This mirrors methods used for methyl 6-bromo-2-naphthoate .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.